molecular formula C21H17Cl2N3O B4906263 2-(4-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine;hydrochloride

2-(4-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine;hydrochloride

Cat. No.: B4906263
M. Wt: 398.3 g/mol
InChI Key: RGONXWIHWMAQPF-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine;hydrochloride is a chemical compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-chlorophenyl and 3-methoxyphenyl groups can be done through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the quinazoline core or the chlorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl groups or the quinazoline core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for diseases such as cancer or neurological disorders.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)quinazoline: Lacks the methoxyphenyl group.

    N-(3-methoxyphenyl)quinazoline: Lacks the chlorophenyl group.

    Quinazoline derivatives: Various substitutions on the quinazoline core.

Uniqueness

2-(4-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine;hydrochloride is unique due to the presence of both the 4-chlorophenyl and 3-methoxyphenyl groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O.ClH/c1-26-17-6-4-5-16(13-17)23-21-18-7-2-3-8-19(18)24-20(25-21)14-9-11-15(22)12-10-14;/h2-13H,1H3,(H,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGONXWIHWMAQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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